1-Ethoxyethyl carbonochloridate

Description

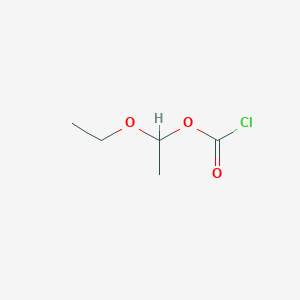

Structure

2D Structure

3D Structure

Properties

CAS No. |

61464-97-9 |

|---|---|

Molecular Formula |

C5H9ClO3 |

Molecular Weight |

152.57 g/mol |

IUPAC Name |

1-ethoxyethyl carbonochloridate |

InChI |

InChI=1S/C5H9ClO3/c1-3-8-4(2)9-5(6)7/h4H,3H2,1-2H3 |

InChI Key |

LBIPGQKQEGEDRL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)OC(=O)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactivity and Transformations Mediated by 1 Ethoxyethyl Carbonochloridate

Electrophilic Nature and Nucleophilic Reaction Pathways

1-Ethoxyethyl carbonochloridate (B8618190), like other chloroformate esters, is characterized by a highly electrophilic carbonyl carbon. This electrophilicity is a consequence of the inductive effect of the two adjacent oxygen atoms and the chlorine atom, which withdraw electron density from the carbonyl carbon. This renders it highly susceptible to attack by a wide range of nucleophiles. evitachem.com

The primary reaction pathway involves nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. This fundamental mechanism is the basis for the formation of various functional groups.

Common nucleophiles that react with 1-ethoxyethyl carbonochloridate include:

Alcohols: React to form carbonates.

Amines: React to form carbamates. evitachem.comwikipedia.org

Carboxylates: Can react to form mixed anhydrides.

The 1-ethoxyethyl group itself can also serve as a protecting group for alcohols, known as an ethoxyethyl (EE) ether. This group is introduced under acidic conditions and can be removed under mildly acidic aqueous conditions. nih.govwikipedia.org

Detailed Mechanisms of Acylation Reactions

The reactions of this compound are a form of acylation, specifically ethoxycarbonylation. The general mechanism follows the nucleophilic acyl substitution pathway described previously.

Mechanism of Acylation:

Nucleophilic Attack: A nucleophile (Nu-H), such as an alcohol or an amine, attacks the electrophilic carbonyl carbon of the this compound. The pi electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The electron pair from the oxygen atom re-forms the double bond, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, which can be another molecule of the nucleophile or a non-nucleophilic base added to the reaction, removes a proton from the nucleophile, yielding the final acylated product and a protonated base.

In some cases, particularly with less reactive nucleophiles, a catalyst such as a Lewis acid or a tertiary amine may be used to enhance the electrophilicity of the carbonyl carbon or to activate the nucleophile. For instance, in reactions resembling Friedel-Crafts acylation, a Lewis acid can coordinate to the carbonyl oxygen, making the carbonyl carbon even more electron-deficient and susceptible to attack. youtube.com

Formation Mechanisms of Carbonate, Carbamate (B1207046), and Ester Linkages

The versatility of this compound as a reagent is highlighted by its ability to facilitate the formation of several key chemical bonds.

Carbonate Formation: The reaction of this compound with an alcohol (R'-OH) yields a carbonate ester. The mechanism is a direct nucleophilic acyl substitution where the alcohol is the nucleophile. This reaction is fundamental in the synthesis of various carbonate compounds, including those of cyanohydrins. nih.govmdpi.com The synthesis of cyclic carbonates, although typically from epoxides and CO2, follows similar principles of nucleophilic attack on a carbonyl group. researchgate.netrsc.org

Carbamate Formation: When this compound reacts with a primary or secondary amine (R₂NH), a carbamate is formed. wikipedia.org The mechanism is analogous to carbonate formation, with the amine acting as the nucleophile. The high nucleophilicity of amines generally allows this reaction to proceed rapidly. organic-chemistry.org The process can be summarized as: R'OC(O)Cl + R₂NH → R₂NC(O)OR' + HCl. wikipedia.org

Ester Formation: While the direct reaction with an alcohol yields a carbonate, this compound can be used as an activating agent in ester synthesis, for example, through the formation of a mixed anhydride (B1165640) with a carboxylic acid. This mixed anhydride is then more susceptible to nucleophilic attack by an alcohol than the original carboxylic acid. The general mechanism for acid-catalyzed esterification involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the alcohol. chemguide.co.uk

Regioselectivity and Stereoselectivity in Carbonochloridate-Mediated Reactions

The outcomes of reactions involving this compound can be influenced by factors that control which site of a molecule reacts (regioselectivity) and the spatial arrangement of the resulting bonds (stereoselectivity).

Regioselectivity: In molecules with multiple potential nucleophilic sites, regioselectivity can often be achieved. Steric hindrance around a nucleophilic site can prevent it from reacting with the bulky carbonochloridate reagent, allowing for selective reaction at a less hindered site. evitachem.com For example, in a molecule with both a primary and a secondary alcohol, the primary alcohol is generally more reactive and less sterically hindered, leading to preferential formation of the carbonate at the primary position.

Stereoselectivity: The 1-ethoxyethyl group contains a chiral center, which means that this compound is a chiral reagent. vmou.ac.indokumen.pub This inherent chirality can, in principle, influence the stereochemical outcome of reactions, potentially leading to a preference for one enantiomer or diastereomer over another in the product. This is particularly relevant in asymmetric synthesis. For instance, in the asymmetric catalytic cyanoethoxycarbonylation of aldehydes, the use of a chiral catalyst, such as a yttrium-lithium tris(binaphthoxide) complex, can lead to high enantioselectivity (up to 98% ee). In such cases, the catalyst creates a chiral environment that directs the approach of the nucleophile to the aldehyde, leading to the preferential formation of one enantiomer of the cyanohydrin carbonate.

Kinetic and Mechanistic Studies of Catalyzed Processes

The rates and mechanisms of reactions involving this compound can be significantly altered by the presence of catalysts. Kinetic studies are crucial for elucidating the detailed mechanistic steps and the role of the catalyst. researchgate.netacs.orgresearchgate.net

Amine-Catalyzed Cyanoethoxycarbonylation

A significant application of catalyzed reactions involving chloroformate analogues is the cyanoethoxycarbonylation of aldehydes, often catalyzed by tertiary amines like 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO). mdpi.com

Kinetic and mechanistic studies have led to a proposed mechanism for this transformation. mdpi.comresearchgate.net The reaction rate can exhibit a second-order dependence on the amine concentration, and the catalytic activity of the amine is correlated with its pKaH, indicating the importance of the amine's basicity. researchgate.net

The proposed mechanism involves the following key steps: mdpi.com

Cyanide Ion Generation: The tertiary amine acts as a Brønsted base, activating a molecule of water which then hydrolyzes the cyanoformate ester (in this case, an analogue of this compound) to generate the cyanide ion (CN⁻) in situ. This step is often the slow, rate-determining step.

Nucleophilic Addition: The generated cyanide ion reversibly attacks the carbonyl carbon of the aldehyde to form a cyanohydrin alkoxide.

Protonation: The cyanohydrin alkoxide is protonated by the conjugate acid of the amine catalyst to form the cyanohydrin.

Carbonate Formation: Finally, the cyanohydrin reacts irreversibly with another molecule of the cyanoformate ester to form the final cyanohydrin carbonate product and regenerate the catalyst.

A study on the cyanoethoxycarbonylation of various aldehydes catalyzed by DMAP under solvent-free conditions demonstrated high yields for both aromatic and aliphatic aldehydes.

| Entry | Aldehyde | Yield (%) |

|---|---|---|

| 1 | Benzaldehyde | 95 |

| 2 | 4-Chlorobenzaldehyde | 96 |

| 3 | 4-Methoxybenzaldehyde | 94 |

| 4 | 2-Naphthaldehyde | 93 |

| 5 | Hexanal | 92 |

This table presents data on the yields of O-ethoxycarbonyl cyanohydrins from the reaction of various aldehydes with a cyanoformate ester, catalyzed by DMAP. The data is illustrative of the scope of the amine-catalyzed cyanoethoxycarbonylation reaction. mdpi.com

Strategic Applications of 1 Ethoxyethyl Carbonochloridate in Complex Organic Synthesis

Reagent for Functional Group Derivatization and Interconversion

1-Ethoxyethyl carbonochloridate (B8618190) is a versatile reagent in organic synthesis, primarily utilized for the derivatization and interconversion of various functional groups. Its reactivity as an acylating agent makes it particularly useful in the preparation of esters, amides, carboxylic anhydrides, and organic carbonates. cymitquimica.com

1-Ethoxyethyl carbonochloridate serves as an effective reagent for the synthesis of esters and amides. cymitquimica.com The general mechanism involves the reaction of the carbonochloridate with an alcohol or amine, leading to the formation of the corresponding ester or amide.

In a typical reaction, the alcohol or amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, resulting in the formation of the desired ester or amide. The presence of a base is often required to neutralize the hydrochloric acid generated during the reaction. libretexts.org

The reaction of esters with amines to form amides is a well-established transformation in organic synthesis. masterorganicchemistry.comnih.gov While direct conversion is possible, the use of activating agents like this compound can facilitate the process, especially for less reactive substrates.

The following table summarizes the types of esters and amides that can be synthesized using this methodology.

| Starting Material | Product |

| Primary Alcohol | 1-Ethoxyethyl Ester |

| Secondary Alcohol | 1-Ethoxyethyl Ester |

| Primary Amine | N-Substituted Amide |

| Secondary Amine | N,N-Disubstituted Amide |

This table illustrates the versatility of this compound in synthesizing a range of ester and amide derivatives.

This compound can be employed in the synthesis of carboxylic anhydrides. The reaction typically involves the treatment of a carboxylic acid with this compound in the presence of a base. This process leads to the formation of a mixed anhydride (B1165640), which can then be converted to a symmetrical anhydride upon further reaction.

The mechanism proceeds through the initial formation of an activated carboxylic acid derivative, which is then susceptible to nucleophilic attack by another molecule of the carboxylic acid. libretexts.orglibretexts.org This method provides a convenient route to both symmetrical and unsymmetrical carboxylic anhydrides, which are themselves valuable reagents in organic synthesis. pdx.eduorganic-chemistry.org

This compound is a key precursor for the synthesis of organic carbonates. ontosight.ai Organic carbonates are esters of carbonic acid and can be acyclic, cyclic, or polymeric. wikipedia.org The preparation of these compounds often involves the reaction of an alcohol or phenol (B47542) with a phosgene (B1210022) equivalent, such as this compound. wikipedia.org

The reaction of this compound with an alcohol or phenol, typically in the presence of a base, yields an unsymmetrical carbonate ester. google.com This method is advantageous as it avoids the use of highly toxic phosgene gas. wikipedia.org The resulting organic carbonates find applications as solvents and intermediates in the synthesis of other valuable chemicals. ontosight.aiwikipedia.org

The following table outlines the general reaction for the preparation of organic carbonates using this compound.

| Reactant 1 | Reactant 2 | Product |

| This compound | Alcohol | Unsymmetrical Carbonate Ester |

| This compound | Phenol | Unsymmetrical Carbonate Ester |

This table demonstrates the utility of this compound in the synthesis of various organic carbonate structures.

Indispensable Role in Protecting Group Chemistry

In the multistep synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. libretexts.orgwikipedia.org This process is known as protection, and the temporary blocking group is called a protecting group. wikipedia.org

This compound is utilized to introduce the 1-ethoxyethyl (EE) protecting group. researchgate.netmdpi.com The EE group is an acetal-type protecting group that is particularly effective for hydroxyl functionalities. uwindsor.calibretexts.org

The introduction of the EE group is typically achieved by reacting the alcohol with this compound in the presence of a non-nucleophilic base, such as diisopropylethylamine. The reaction is generally high-yielding and proceeds under mild conditions.

The 1-ethoxyethyl (EE) group is a widely used protecting group for hydroxyl functionalities, including those in alcohols and cyanohydrins. researchgate.netmdpi.comtcichemicals.com Its popularity stems from its ease of introduction, stability to a range of reaction conditions, and facile removal under mild acidic conditions. wikipedia.orguwindsor.calibretexts.org

The protection of an alcohol as its EE ether is accomplished by reacting the alcohol with a source of the 1-ethoxyethyl group, often in the presence of an acid catalyst or a base to facilitate the reaction. uwindsor.ca The resulting EE ether is stable to many reagents that would otherwise react with a free hydroxyl group, such as strong bases, nucleophiles, and some oxidizing and reducing agents. tcichemicals.com

Cyanohydrins, which are adducts of aldehydes or ketones and hydrogen cyanide, also contain a hydroxyl group that can be protected. mdpi.com The protection of the hydroxyl group in cyanohydrins as a 1-ethoxyethyl ether enhances their stability and allows for further synthetic manipulations. researchgate.netmdpi.com

The following table provides a summary of the conditions for the introduction of the 1-ethoxyethyl protecting group onto hydroxyl functionalities.

| Substrate | Reagent | Conditions | Product |

| Alcohol | This compound | Base (e.g., Diisopropylethylamine) | 1-Ethoxyethyl ether |

| Cyanohydrin | This compound | Base (e.g., Pyridine) | O-protected cyanohydrin |

This table highlights the application of this compound for the protection of different hydroxyl-containing compounds.

Introduction of the 1-Ethoxyethyl Protecting Group

S-Protection of Sulfhydryl Groups

The protection of the sulfhydryl (thiol) group of cysteine and other thiols is critical in peptide synthesis and other areas of organic chemistry to prevent undesired side reactions, such as oxidation to disulfides or alkylation. rsc.org While various protecting groups have been developed for this purpose, the application of this compound for the S-protection of thiols is not extensively documented in scientific literature. In principle, as a reactive electrophile, this compound can react with nucleophilic thiol groups. However, specific protocols, yields, and the stability of the resulting S-(1-ethoxyethyl) thiocarbonate under various synthetic conditions are not well-established compared to its widespread use for protecting hydroxyl and amino groups. The development of protecting groups for cysteine that can be cleaved under specific, mild conditions is an active area of research, with a focus on facilitating the synthesis of complex peptides with multiple disulfide bonds. rsc.orgresearchgate.net

Principles of Orthogonal Protection Strategies

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others within the same molecule. organic-chemistry.orgfiveable.me This is achieved by selecting groups that are cleaved under mutually exclusive conditions (e.g., acid vs. base vs. hydrogenolysis). organic-chemistry.orgbham.ac.uk The 1-ethoxyethyl (EE) protecting group is a valuable component in such strategies due to its well-defined cleavage conditions.

The EE group is an acetal (B89532), making it highly labile under mild acidic conditions. acs.orglibretexts.org Conversely, it exhibits robust stability under a wide range of other reaction conditions, which forms the basis of its orthogonality. Key features include:

Stability to Bases: The EE group is stable under strongly basic conditions, making it fully compatible with base-labile protecting groups such as the 9-fluorenylmethoxycarbonyl (Fmoc) group (cleaved by piperidine) and various ester-based groups like acetate (B1210297) (Ac) or benzoyl (Bz) (cleaved by hydrolysis with NaOH or LiOH). fiveable.meacs.org

Stability to Hydrogenolysis: The EE group is inert to catalytic hydrogenation conditions (e.g., H₂, Pd/C), which are commonly used to remove benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) ethers and esters. fiveable.melibretexts.org

Stability to Nucleophiles and Organometallics: Alkoxymethyl ethers, including EE ethers, are generally more stable to nucleophiles, organometallic reagents, and hydride reagents than are acetate esters. nih.gov

Stability to Oxidation/Reduction: The EE group can withstand various common oxidizing and reducing agents that might be used to transform other functional groups in the molecule.

This stability profile allows for a synthetic sequence where, for example, an Fmoc-protected amine can be deprotected with a base, or a Cbz-protected amine can be unmasked by hydrogenolysis, all while an EE-protected alcohol remains untouched. The EE group can then be selectively removed at a later stage with a mild acid treatment that would not affect the other groups.

Table 1: Orthogonality of the 1-Ethoxyethyl (EE) Group

| Protecting Group | Typical Cleavage Condition | Stability of EE Group | Orthogonal? |

|---|---|---|---|

| 1-Ethoxyethyl (EE) | Mild Acid (e.g., AcOH, p-TsOH, aq. HCl) | - | - |

| Benzyl (Bn) | H₂, Pd/C (Hydrogenolysis) | Stable | Yes |

| Benzyloxycarbonyl (Cbz) | H₂, Pd/C (Hydrogenolysis) | Stable | Yes |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Piperidine (Base) | Stable | Yes |

| tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | Labile | No |

| Acetyl (Ac) / Benzoyl (Bz) | Base (e.g., NaOH, K₂CO₃) / Acid | Stable to Base | Yes |

| Trimethylsilyl (TMS) | Mild Acid / Fluoride (B91410) | Labile | No |

Chemoselective Deprotection Methodologies

Chemoselectivity in deprotection refers to the removal of a specific protecting group without affecting other sensitive functional groups in the molecule. bham.ac.uk The mild conditions required for EE group cleavage allow for a high degree of chemoselectivity.

One notable method involves the use of catalytic amounts of copper(II) chloride dihydrate (CuCl₂·2H₂O) in refluxing 95% ethanol (B145695) or an acetone-water mixture. pku.edu.cn These conditions are remarkably mild and have been shown to cleanly remove EE groups from alcohols in good yields. pku.edu.cnresearchgate.net Crucially, other acid-sensitive functionalities, such as epoxides and tertiary hydroxyl groups, have been found to tolerate this specific deprotection protocol. pku.edu.cn

Further demonstrating chemoselectivity, the use of Magtrieve™, a magnetically retrievable oxidant (CrO₂), under sonication conditions can differentiate between EE-protected alcohols based on their structure. thieme-connect.com Under these conditions, EE ethers of benzylic and allylic alcohols are converted directly into the corresponding aldehydes, while EE ethers of aliphatic alcohols are deprotected to the parent alcohols without further oxidation. thieme-connect.com This method also shows selectivity over other protecting groups, with tetrahydropyranyl (THP), methoxymethyl (MOM), 2-methoxyethoxymethyl (MEM), and tert-butyldimethylsilyl (TBDMS) ethers remaining intact. thieme-connect.com

Acid-Mediated Deprotection Pathways

The deprotection mechanism begins with the protonation of one of the acetal oxygen atoms by an acid catalyst. This is followed by the elimination of ethanol to generate a resonance-stabilized oxocarbenium ion. Subsequent attack by water or another nucleophilic solvent on this intermediate breaks the C-O bond of the original alcohol, releasing it in its unprotected form. The other product, the hemiacetal of acetaldehyde, is unstable and decomposes.

Commonly employed acidic systems for EE deprotection include:

Aqueous acetic acid, for instance, a mixture of 20% aqueous acetic acid and tetrahydrofuran (B95107) (THF). acs.org

Catalytic amounts of p-toluenesulfonic acid (p-TsOH). nih.gov

Dilute hydrochloric acid (e.g., 1N HCl). libretexts.org

Lewis acids, such as copper(II) chloride, which generate an acidic medium in protic solvents. pku.edu.cn

The ease of this cleavage makes the EE group particularly useful for late-stage deprotection in syntheses where robust, non-acid-labile groups were required for earlier steps.

Table 2: Selected Acid-Mediated Deprotection Methods for EE Ethers

| Reagent/Catalyst | Solvent | Conditions | Comments | Reference(s) |

|---|---|---|---|---|

| Copper(II) chloride dihydrate (2 mol%) | Acetone/H₂O (95:5) | Reflux, 1 h | Mild and efficient for EE ethers. | pku.edu.cn |

| Acetic Acid / H₂O | THF | Stirring | Mild conditions, suitable for sensitive substrates. | acs.org |

| p-Toluenesulfonic acid (catalytic) | CH₂Cl₂ | 0 °C to RT | Standard acidic catalyst. | nih.gov |

| Magtrieve™ (CrO₂) | Chloroform (B151607) | Sonication | Chemoselectively deprotects aliphatic EE ethers to alcohols. | thieme-connect.com |

Reagent in Selective N-Dealkylation Reactions of Amines

The N-dealkylation of tertiary amines is a crucial transformation, particularly in alkaloid chemistry and the synthesis of pharmaceutical derivatives. nih.govresearchgate.net Chloroformate reagents are widely used for this purpose in a process that is a modification of the von Braun reaction. nih.gov The general mechanism involves the reaction of a tertiary amine with a chloroformate to form a quaternary ammonium (B1175870) salt, which then fragments via nucleophilic attack by the chloride ion to yield a carbamate (B1207046) and an alkyl chloride. Subsequent hydrolysis or reduction of the carbamate liberates the secondary amine. nih.gov

While this is a general reaction for chloroformates, specific reagents have been optimized for efficiency. Notably, 1-chloroethyl chloroformate and vinyl chloroformate are exceptionally effective for N-dealkylation because the resulting carbamates are readily cleaved under mild conditions (e.g., simple warming in methanol). nih.govscribd.comgoogle.com

In contrast, the use of This compound for the N-dealkylation of tertiary amines is not a reported application in the surveyed scientific literature. The stability of the 1-ethoxyethyl group would not facilitate the facile carbamate cleavage step that is critical for the success of this methodology with its 1-chloroethyl counterpart. Therefore, this specific application is characteristic of other chloroformates rather than this compound.

Catalytic Applications in Chemical Transformations

Beyond its primary role as a protecting group precursor, the reactivity of this compound and related compounds can be harnessed for other chemical transformations.

Catalytic Desilylation of Silyl (B83357) Ethers

The cleavage of silyl ethers, such as the commonly used TBDMS or triethylsilyl (TES) ethers, is a frequent operation in organic synthesis. While fluoride ions are the standard reagents for this task, alternative methods are often sought to improve chemoselectivity.

A method has been developed for the fast and chemoselective desilylation of silyl-protected alcohols using a catalytic amount of 1-chloroethyl chloroformate in methanol (B129727). researchgate.net In this process, the chloroformate is not the primary deprotecting agent but rather serves as an in-situ source of anhydrous hydrochloric acid (HCl). A small amount of 1-chloroethyl chloroformate reacts with the methanol solvent to generate a catalytic quantity of HCl, which is highly effective at cleaving silyl ethers. researchgate.netresearchgate.net This method allows for the efficient deprotection of silyl ethers on primary and secondary alcohols and can even achieve chemoselective cleavage of one silyl ether in the presence of another by carefully controlling the amount of chloroformate and reaction time. researchgate.net

Although this catalytic application is well-documented for 1-chloroethyl chloroformate, its extension to This compound has not been specifically reported in the surveyed literature. While it is mechanistically plausible that this compound could also act as a catalytic acid source via reaction with an alcohol solvent, this particular utility has been established for its chlorinated analogue.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Chloroethyl chloroformate |

| Acetic acid |

| Acetone |

| Benzoyl (Bz) |

| Benzyl (Bn) |

| Benzyloxycarbonyl (Cbz) |

| Copper(II) chloride dihydrate |

| Cysteine |

| Ethanol |

| 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Hydrochloric acid |

| Methanol |

| Methoxymethyl (MOM) |

| 2-Methoxyethoxymethyl (MEM) |

| p-Toluenesulfonic acid |

| Piperidine |

| tert-Butyldimethylsilyl (TBDMS) |

| Tetrahydrofuran (THF) |

| Tetrahydropyranyl (THP) |

| Triethylsilyl (TES) |

| Trimethylsilyl (TMS) |

In Situ Generation of Catalytically Active Species (e.g., Anhydrous HCl)

The controlled generation of catalytically active species at the reaction site, known as in situ generation, is a powerful strategy in organic synthesis to avoid the handling of highly corrosive or unstable reagents. This compound, analogous to other chloroformates, can serve as a precursor for the in situ generation of anhydrous hydrogen chloride (HCl). This method provides a mild and effective way to introduce HCl into a reaction system, where it can act as a catalyst for a variety of chemical transformations.

The generation of HCl from this compound is predicated on its reaction with a protic solvent, such as methanol. The chloroformate reacts with the alcohol to form an unstable intermediate that subsequently decomposes, releasing anhydrous HCl, carbon dioxide, and other byproducts. This process allows for the slow and controlled release of HCl, maintaining a low concentration of the acid throughout the reaction, which can be crucial for sensitive substrates and for achieving high selectivity.

A well-documented parallel is the use of 1-chloroethyl chloroformate in methanol for the chemoselective deprotection of silyl ethers. researchgate.net In this system, a catalytic amount of the chloroformate is sufficient to generate the necessary quantity of anhydrous HCl to efficiently cleave silyl ethers from primary and secondary alcohols. researchgate.net By controlling the amount of the chloroformate and the reaction time, it is possible to achieve chemoselective deprotection of one silyl ether in the presence of another or other acid-labile protecting groups. researchgate.net This high degree of control is a significant advantage over the use of aqueous HCl, which can lead to undesired side reactions.

The principle of using a chloroformate as an in situ source of anhydrous HCl can be extended to various acid-catalyzed reactions. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a multicomponent reaction, can be effectively catalyzed by in situ generated HCl from reagents like 2,4,6-trichloro ucl.ac.ukwikipedia.orgtriazine. This approach often leads to higher yields and shorter reaction times compared to traditional methods. While direct studies on this compound for this specific application are not extensively documented, its chemical similarity to other effective chloroformates suggests its potential as a valuable tool for the controlled, in situ generation of catalytically active anhydrous HCl.

The following table details the results of chemoselective silyl ether deprotection using a system analogous to what would be expected with this compound as the in situ HCl source, based on data from reactions using 1-chloroethyl chloroformate. researchgate.net

| Substrate (Silyl Ether) | Protecting Group 1 | Protecting Group 2 | Deprotection Conditions (Analogous) | Outcome | Reference |

| Protected Primary Alcohol | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (TBDMS) | Catalytic Chloroformate in Methanol | Selective cleavage of TMS ether | researchgate.net |

| Protected Secondary Alcohol | Trimethylsilyl (TMS) | Tetrahydropyranyl (THP) | Catalytic Chloroformate in Methanol | Selective cleavage of TMS ether | researchgate.net |

| Protected Primary Alcohol | Triethylsilyl (TES) | tert-Butyldimethylsilyl (TBDMS) | Catalytic Chloroformate in Methanol | Selective cleavage of TES ether | researchgate.net |

Advanced Spectroscopic and Computational Investigations of 1 Ethoxyethyl Carbonochloridate and Its Reactions

Spectroscopic Analysis for Reaction Monitoring and Structural Elucidation of Intermediates

The real-time analysis of chemical reactions involving 1-Ethoxyethyl carbonochloridate (B8618190) is effectively achieved through various spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are pivotal for monitoring the progression of a reaction and identifying transient intermediate species. These methods provide a window into the dynamic changes occurring at the molecular level, allowing for precise control and optimization of reaction conditions.

For instance, in a reaction where 1-Ethoxyethyl carbonochloridate is a reactant, the progress can be tracked by observing the disappearance of its characteristic signals and the concurrent appearance of signals corresponding to the product. Infrared spectroscopy is particularly adept at monitoring the carbonyl group of the carbonochloridate, which exhibits a strong absorption band at a specific frequency. As the reaction proceeds, the transformation of this group into a different functionality, such as a carbonate or carbamate (B1207046), will result in a noticeable shift in the position of this band.

Similarly, NMR spectroscopy can provide detailed structural information about the reactants, products, and any observable intermediates. The chemical shifts of the protons and carbons in the 1-ethoxyethyl group are sensitive to their chemical environment and will change as the molecule is modified. By integrating the signals, a quantitative measure of the relative concentrations of the species in the reaction mixture can be obtained over time, yielding valuable kinetic data. Mass spectrometry, often coupled with a separation technique like gas or liquid chromatography, is instrumental in identifying the molecular weights of the components in the reaction mixture, which is crucial for the structural elucidation of unknown intermediates or byproducts.

Illustrative Spectroscopic Data for a Hypothetical Reaction: Formation of an Ethyl Carbonate

| Spectroscopic Technique | This compound (Reactant) | Reaction Intermediate (Tetrahedral) | Product (Dialkyl Carbonate) |

| ¹³C NMR (δ, ppm) | ~150 (C=O) | ~95 (sp³ C) | ~155 (C=O) |

| ¹H NMR (δ, ppm) | ~6.5 (CH), ~3.8 (CH₂), ~1.3 (CH₃) | Shifted signals for the ethoxyethyl group | New signals for the added alkyl group |

| IR (ν, cm⁻¹) | ~1780 (C=O stretch) | Not typically observed | ~1745 (C=O stretch) |

Theoretical Chemistry and Molecular Modeling Approaches

To complement experimental findings, theoretical chemistry and molecular modeling provide a deeper understanding of the intrinsic properties of this compound and its reaction pathways. These computational tools allow for the investigation of molecular structures, electronic properties, and the energetics of reactions at a level of detail that is often inaccessible through experimentation alone.

Quantum Chemical Calculations (e.g., Molecular Orbital Theory)

Quantum chemical calculations, such as those based on Molecular Orbital (MO) theory and Density Functional Theory (DFT), are powerful for elucidating the electronic structure of this compound. libretexts.orgpageplace.deunipd.it These methods can be used to calculate the distribution of electron density, the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the partial charges on each atom.

The results of such calculations typically show that the carbonyl carbon of the carbonochloridate group is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. The LUMO is generally localized on this carbonyl carbon, indicating that it is the primary site for nucleophilic attack. The energy of the LUMO can be correlated with the reactivity of the molecule; a lower LUMO energy suggests a higher susceptibility to reaction with nucleophiles. MO theory provides a framework for understanding chemical bonding and reactivity in terms of the interactions between molecular orbitals. libretexts.org

Expected Outcomes from Quantum Chemical Calculations for this compound

| Computational Method | Calculated Property | Significance for Reactivity |

| Density Functional Theory (DFT) | Partial atomic charges | Identifies the electrophilic carbonyl carbon and nucleophilic oxygen atoms. |

| Molecular Orbital (MO) Theory | HOMO-LUMO energy gap | A smaller gap can indicate higher reactivity. |

| Electrostatic Potential Mapping | Visualization of charge distribution | Maps regions of positive (electrophilic) and negative (nucleophilic) potential. |

Computational Prediction of Reactivity and Selectivity

Beyond static molecular properties, computational chemistry can be employed to predict the reactivity and selectivity of this compound in various reactions. nih.gov By modeling the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies for different competing pathways.

For example, if a nucleophile has multiple potential sites of attack on this compound, or if the nucleophile itself possesses multiple reactive sites, computational modeling can predict which reaction pathway is energetically more favorable. The pathway with the lower activation energy is predicted to be the dominant one, thus determining the major product of the reaction. These predictions can be invaluable for designing experiments, optimizing reaction conditions to favor a desired product, and understanding the origins of observed selectivity. nih.gov This predictive power allows chemists to explore the feasibility of new reactions and to gain a more profound understanding of reaction mechanisms.

Approaches for Computational Prediction of Reaction Outcomes

| Computational Approach | Information Gained | Application to this compound |

| Transition State Searching | Geometry and energy of transition states | Determines the activation energy for nucleophilic attack at the carbonyl carbon. |

| Reaction Pathway Analysis | Minimum energy path from reactants to products | Elucidates the step-by-step mechanism of a reaction. |

| Solvent Modeling | Effect of the solvent on the reaction energetics | Predicts how the reaction rate and selectivity might change in different solvents. |

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Methodologies Employing Carbonochloridates

Carbonochloridates, also known as chloroformates, are a class of organic compounds characterized by the Cl-C(=O)O- functional group. 1-Ethoxyethyl carbonochloridate (B8618190) belongs to this family, which serves as versatile reagents in organic synthesis, primarily for introducing protecting groups and forming carbonate and carbamate (B1207046) linkages. The reactivity of the carbonochloridate group is defined by its electrophilic carbon atom, making it susceptible to attack by various nucleophiles. cymitquimica.com Research in this area focuses on expanding the synthetic utility of these reagents and developing safer, more efficient protocols.

Novel synthetic methodologies are moving towards greener and more practical approaches. For instance, methods for the in situ generation of reactive reagents that obviate the need to handle toxic precursors like phosgene (B1210022) are gaining traction. kobe-u.ac.jpscirp.org One such strategy involves using phthaloyl dichloride with N,N-dimethylformamide (DMF) to create a Vilsmeier-Haack type reagent, which can then be used to synthesize acid chlorides from carboxylic acids under mild conditions. scirp.org Another innovative approach is the photo-on-demand synthesis of chloroformates from alcohols and chloroform (B151607), which can then be used in one-pot reactions to produce carbonates and carbamates. kobe-u.ac.jp

The application of carbonochloridates extends to the synthesis of complex molecules and functional materials. Ethyl chloroformate, a related compound, is a key reagent for introducing the ethyl carbamate protecting group and for creating carboxylic anhydrides. wikipedia.org Transition metal catalysis has also been employed to expand the scope of reactions involving related functionalities, enabling the construction of complex heterocyclic scaffolds like dihydrobenzofurans through palladium-catalyzed cyclization reactions. nih.gov Furthermore, the synthesis of various organic carbonates, including cyclic and asymmetrical ones, often relies on chloroformate intermediates or alternative green methods utilizing carbon dioxide as a C1 feedstock. nih.govresearchgate.net These advancements highlight a trend towards developing more sustainable and atom-economical synthetic routes that rely on the versatile reactivity of the carbonochloridate functional group. researchgate.net

Exploration of the 1-Ethoxyethyl Moiety in Polymer Science and Materials Chemistry

The 1-ethoxyethyl (EE) group has become a cornerstone in modern polymer science, primarily as a protecting group for acidic monomers. Its use allows for the synthesis of well-defined polymers with complex architectures that would otherwise be difficult to achieve. The EE moiety is particularly valuable for protecting monomers like acrylic acid (AA) and methacrylic acid (MAA), yielding 1-ethoxyethyl acrylate (B77674) (EEA) and 1-ethoxyethyl methacrylate (B99206) (EEMA), respectively. researchgate.netacs.orgrsc.org This protection strategy is crucial because the direct polymerization of unprotected acidic monomers can be problematic, especially in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), where the acidic proton can interfere with the catalyst system. rsc.orgumons.ac.be

The use of EE-protected monomers enables robust control over polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity). researchgate.netacs.org Various polymerization techniques have been successfully employed:

Atom Transfer Radical Polymerization (ATRP): This method has been used to synthesize block copolymers such as poly(isobornyl acrylate)-b-poly(1-ethoxyethyl acrylate). rsc.orgrsc.org The resulting polymers can be deprotected to yield amphiphilic block copolymers containing hydrophilic poly(acrylic acid) blocks. rsc.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT has been effectively used for the polymerization of EEA to produce well-defined poly(1-ethoxyethyl acrylate), which serves as a precursor to poly(acrylic acid). researchgate.netpsu.edu This technique allows for the synthesis of various block copolymers in a straightforward manner, overcoming solvent incompatibilities that would arise with unprotected acrylic acid. psu.edu

Anionic Polymerization: Novel methacrylate monomers, including 1-(ethoxy)ethyl methacrylate (EEMA), have been successfully polymerized in a living manner using anionic polymerization. acs.org This method yields polymers with highly controlled molecular weights and very narrow polydispersities (Mw/Mn = 1.06−1.09). acs.org

A key advantage of the 1-ethoxyethyl protecting group is its facile removal under mild conditions. acs.org Deprotection is often achieved through a simple heating step or by mild acidic hydrolysis, which regenerates the carboxylic acid functionality without degrading the polymer backbone. researchgate.netrsc.orgpsu.edu This thermal deprotection can even induce morphological transitions in thin films of block copolymers, leading to the formation of highly ordered nanostructures. rsc.orgrsc.org The resulting amphiphilic polymers containing poly(acrylic acid) segments are responsive to pH and have applications in creating structured materials, such as hierarchically structured honeycomb films. researchgate.netpsu.edu

| Monomer | Polymerization Type | Key Conditions | Resulting Polymer | Reference |

|---|---|---|---|---|

| 1-Ethoxyethyl acrylate (EEA) | RAFT | Toluene solvent, 70 °C, AIBN initiator | Well-defined poly(acrylic acid) precursor | researchgate.netpsu.edu |

| 1-Ethoxyethyl acrylate (EEA) | Cu(0)-mediated polymerization | Room temperature | Polystyrene-b-poly(ethoxy ethyl acrylate) | researchgate.netpsu.edu |

| 1-Ethoxyethyl (meth)acrylate | ATRP | Macroinitiator used for block copolymerization | Near-monodisperse poly((meth)acrylic acid) precursors | acs.org |

| 1-Ethoxyethyl methacrylate (EEMA) | Anionic Polymerization | THF solvent, -40 °C, DPHL initiator, LiCl | Poly(EEMA) with Mw/Mn = 1.06-1.09 | acs.org |

| 1-Ethoxyethyl acrylate (EEA) | ATRP | PiBA macroinitiator | Poly(isobornyl acrylate)-b-poly(1-ethoxyethyl acrylate) | rsc.orgrsc.org |

Broader Impact on Multi-step Synthetic Strategies

The utility of the 1-ethoxyethyl (EE) group extends far beyond polymer chemistry, having a significant impact on complex multi-step synthetic strategies in organic chemistry. The EE group functions as an effective and versatile protecting group for hydroxyl and imidazole (B134444) functional groups. wikipedia.orgacs.org Its widespread use stems from a crucial set of properties: it is easily introduced, stable under a variety of reaction conditions (notably strongly basic and organometallic reagents), and can be selectively removed under mild acidic conditions. acs.orgmdpi.com This chemical stability and selective lability are the hallmarks of an effective "orthogonal" protecting group, which is essential for the synthesis of complex molecules bearing multiple functional groups. wikipedia.org

The strategic implementation of the EE protecting group allows chemists to unmask a reactive functional group at a specific point in a synthetic sequence while other parts of the molecule are being modified. This has been a critical enabling factor in the total synthesis of several complex natural products. For example, in the total synthesis of the antifungal agent (+)-papulacandin D, an EE ether was considered for the protection of a hydroxyl group on an aromatic iodide fragment, demonstrating its compatibility with palladium-catalyzed cross-coupling conditions. nih.gov In another intricate synthesis, that of a glycosylphosphatidylinositol (GPI) anchor, the EE group was used to temporarily protect a hydroxyl group on an inositol (B14025) intermediate. nih.gov This allowed for a series of other chemical transformations, including the manipulation of other protecting groups and the installation of a phosphodiester linkage, before the EE group was selectively cleaved using acidic methanolysis. nih.gov

The use of EE and related acetal (B89532) protecting groups has been shown to be compatible with harsh basic conditions required for the C-1 metalation of glycals, a key step in the synthesis of C-glycosides. acs.org The protected glycals can then undergo subsequent palladium-catalyzed cross-coupling reactions and other transformations before the protecting groups are removed. acs.org This demonstrates how the EE group facilitates modular and convergent synthetic strategies, where complex fragments of a target molecule are synthesized independently and then coupled together. By providing robust protection that can be removed on demand, the 1-ethoxyethyl group allows for greater flexibility and efficiency in designing synthetic routes to challenging molecular targets.

| Target Molecule/Class | Protected Group | Key Synthetic Step Enabled by EE Protection | Deprotection Condition | Reference |

|---|---|---|---|---|

| Naphthyl-C-Glycosides | Glycal hydroxyls | C1-lithiation (t-BuLi) and Pd-catalyzed cross-coupling | Aqueous acetic acid in THF | acs.org |

| (+)-Papulacandin D | Aromatic hydroxyl | Considered for use in a palladium-catalyzed cross-coupling reaction | Acidic hydrolysis | nih.gov |

| GPI Anchor | Inositol hydroxyl | Reprotection to allow manipulation of other hydroxyls | AcOH/MeOH | nih.gov |

| O-Protected Cyanohydrins | Cyanohydrin hydroxyl | Functions as a pronucleophile in substitutions and additions | Acidic conditions | mdpi.com |

| Imidazole Derivatives | Imidazole nitrogen | Allows for modification of other parts of the molecule | Mild acid | acs.org |

Q & A

Basic Research Questions

Q. How can 1-Ethoxyethyl carbonochloridate be synthesized, and what analytical methods validate its structural purity?

- Methodological Answer : Synthesize via reaction of the precursor alcohol (e.g., 1-ethoxyethanol) with phosgene in anhydrous dioxane under controlled conditions. Purify through distillation and recrystallization. Confirm purity and structure using H and C NMR spectroscopy, comparing observed chemical shifts (e.g., ethoxy group protons at δ 1.2–1.5 ppm, carbonyl carbon at δ 150–160 ppm) with literature data. Quantitative yield and absence of impurities can be verified via GC-MS or HPLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow strict safety measures:

- Work in a fume hood with PPE (gloves, goggles, lab coat).

- Avoid inhalation or skin contact due to its reactivity and potential toxicity.

- Use inert atmospheres (e.g., nitrogen) during synthesis to prevent hydrolysis.

- Document risk assessments using SDS guidelines and consult institutional safety committees for scale-up approvals .

Q. How should researchers document experimental procedures to ensure reproducibility?

- Methodological Answer : Include detailed synthesis steps (reagent ratios, reaction times, temperatures), purification methods (e.g., solvent systems for recrystallization), and characterization data (NMR, IR spectra) in the main manuscript. For extensive datasets (e.g., multiple derivatives), provide supplementary files with raw spectral data and chromatograms, adhering to journal guidelines like those in the Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. How can thermal decomposition pathways of this compound be investigated under varying conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Use gas chromatography (GC) or mass spectrometry (MS) to analyze volatile byproducts (e.g., ethoxyethylene or CO). Compare kinetic parameters (activation energy, rate constants) with computational models (DFT) to propose mechanistic pathways .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer : Perform systematic literature reviews using EPA-recommended databases (e.g., TSCA Chemical Substances Inventory, ECOTOX) to identify variables like solvent polarity, temperature, or catalytic effects. Replicate disputed experiments with controlled variables and validate results via cross-lab collaborations. Use meta-analysis tools to statistically assess data variability .

Q. How do substituents on analogous carbonochloridates influence their reactivity in nucleophilic acyl substitution?

- Methodological Answer : Synthesize derivatives (e.g., 3-methyl or 3-fluoro substituents) and compare reaction rates with nucleophiles (amines, alcohols) under identical conditions. Monitor progress via F NMR or kinetic assays. Correlate electronic effects (Hammett σ values) with reactivity trends, supported by computational electrostatic potential maps .

Q. What ethical considerations are paramount when publishing data on hazardous reagents like this compound?

- Methodological Answer : Disclose all safety risks transparently in methods sections. Adhere to ethical guidelines by citing institutional review board approvals for hazardous material use. Avoid data manipulation; include negative results (e.g., failed reactions due to hydrolysis) to aid reproducibility. Reference ethical frameworks from organizations like ACS or RSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.